Physicochemical Differentiation: Lipophilicity and Polar Surface Area Compared to the Piperazine Analog
The target compound (free base) exhibits significantly lower lipophilicity and a larger topological polar surface area (TPSA) than the piperazine analog 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine. The measured clogP of 1.41 versus 1.54 for the piperazine derivative indicates reduced passive membrane permeability, while the TPSA of 60.04 Ų versus 36.22 Ų represents a 66% larger polar surface, which impacts blood-brain barrier penetration potential [1]. Neither property is interchangeable between the two compounds.
| Evidence Dimension | Lipophilicity (clogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | clogP = 1.41; TPSA = 60.04 Ų (free base, CAS 1142201-28-2) |
| Comparator Or Baseline | 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine: clogP = 1.54; TPSA = 36.22 Ų |
| Quantified Difference | ΔclogP = -0.13 (lower lipophilicity); ΔTPSA = +23.82 Ų (66% larger polar surface area) |
| Conditions | Computed physicochemical properties; free base forms compared; data from Sildrug ECBD and ChemSpider. |
Why This Matters
When selecting a compound for cellular assays or permeability screens, the 66% larger TPSA of the target compound directly predicts reduced passive membrane diffusion compared to the piperazine analog, enabling informed choice based on intended target compartment.
- [1] Sildrug ECBD Database. EOS93086: Basic Properties. Institute of Biochemistry and Biophysics, Warsaw. Accessed 2026. View Source
